molecular formula C6H7BrClN B8031111 3-Bromoaniline hydrochloride CAS No. 56967-17-0

3-Bromoaniline hydrochloride

Cat. No.: B8031111
CAS No.: 56967-17-0
M. Wt: 208.48 g/mol
InChI Key: JLVAFIKAALUFDB-UHFFFAOYSA-N
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Description

3-Bromoaniline hydrochloride is an organic compound with the molecular formula C6H6BrN·HCl. It is a derivative of aniline, where a bromine atom is substituted at the meta position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoaniline hydrochloride typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromoaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromoaniline hydrochloride involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. It can act as a nucleophile or an electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

Uniqueness: 3-Bromoaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the bromine atom provides distinct electronic and steric effects compared to its ortho and para counterparts .

Properties

IUPAC Name

3-bromoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVAFIKAALUFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627960
Record name 3-Bromoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56967-17-0
Record name 3-Bromoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoaniline hydrochloride
Reactant of Route 2
3-Bromoaniline hydrochloride
Reactant of Route 3
3-Bromoaniline hydrochloride
Reactant of Route 4
3-Bromoaniline hydrochloride
Reactant of Route 5
3-Bromoaniline hydrochloride
Reactant of Route 6
3-Bromoaniline hydrochloride

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